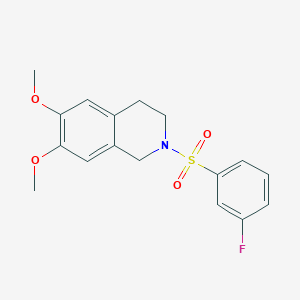

2-(3-Fluorobenzenesulfonyl)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline

Description

2-(3-Fluorobenzenesulfonyl)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline (hereafter referred to as the "target compound") is a synthetic derivative of the 1,2,3,4-tetrahydroisoquinoline (THIQ) scaffold. This scaffold is pharmacologically versatile, with modifications at the 1-, 2-, 6-, and 7-positions influencing biological activity. The target compound features a 3-fluorobenzenesulfonyl group at the 2-position and methoxy groups at the 6- and 7-positions.

Properties

IUPAC Name |

2-(3-fluorophenyl)sulfonyl-6,7-dimethoxy-3,4-dihydro-1H-isoquinoline | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H18FNO4S/c1-22-16-8-12-6-7-19(11-13(12)9-17(16)23-2)24(20,21)15-5-3-4-14(18)10-15/h3-5,8-10H,6-7,11H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PXHSPTXBGLBMOH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C2CN(CCC2=C1)S(=O)(=O)C3=CC=CC(=C3)F)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H18FNO4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

351.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of 2-(3-Fluorobenzenesulfonyl)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline typically involves multi-step organic reactions. One common method includes the following steps:

Starting Material: The synthesis begins with the preparation of 6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline.

Sulfonylation: The tetrahydroisoquinoline is then reacted with 3-fluorobenzenesulfonyl chloride in the presence of a base such as triethylamine to introduce the sulfonyl group.

Purification: The final product is purified using techniques such as recrystallization or column chromatography to obtain the desired compound in high purity.

Industrial production methods may involve similar steps but are optimized for large-scale synthesis, including the use of automated reactors and continuous flow processes to enhance efficiency and yield.

Chemical Reactions Analysis

2-(3-Fluorobenzenesulfonyl)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to introduce additional functional groups.

Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride to modify the sulfonyl group.

Substitution: Electrophilic aromatic substitution reactions can occur on the benzene ring, allowing for further functionalization with groups like nitro or halogen substituents.

Common reagents and conditions used in these reactions include acidic or basic environments, specific catalysts, and controlled temperatures. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

2-(3-Fluorobenzenesulfonyl)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline has several scientific research applications:

Medicinal Chemistry: It is studied for its potential as a pharmacophore in the development of new therapeutic agents, particularly in targeting neurological disorders.

Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex molecules, facilitating the construction of diverse chemical libraries.

Biological Studies: Researchers investigate its interactions with biological targets to understand its mechanism of action and potential bioactivity.

Industrial Applications: It is used in the development of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 2-(3-Fluorobenzenesulfonyl)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The pathways involved may include signal transduction, enzyme inhibition, or receptor activation, depending on the specific application and target.

Comparison with Similar Compounds

The following table summarizes key structural analogs of the target compound, their substituents, biological activities, and potency:

Structural and Functional Insights

Substituent Effects on Activity

- Methoxy Groups: The 6,7-dimethoxy substitution is critical for σ2 receptor affinity , β-adrenoceptor modulation , and anti-inflammatory activity . Removal or repositioning of methoxy groups (e.g., 6-methoxy in Compound 20b vs. 6,7-dimethoxy in Compound 22b) drastically alters potency, as seen in anti-tuberculosis MIC values (10 nM vs. 1.0 μM) .

- N-Substituents: Aryl groups (e.g., 4’-dimethylaminophenyl) enhance analgesic/anti-inflammatory effects . Piperidyl or benzyl-piperidyl groups confer bradycardic activity . Sulfonyl groups (as in the target compound) may improve metabolic stability or target engagement, as seen in P-gp inhibitors .

Fluorine Substitution

- The 3-fluorobenzenesulfonyl group in the target compound likely enhances electronic effects and binding to hydrophobic pockets, similar to fluorinated σ2 ligands (e.g., RM273) . Fluorine’s electronegativity and small size optimize pharmacokinetic properties.

Key Pharmacological Comparisons

Analgesic/Anti-Inflammatory Activity

- 1-(4’-Dimethylaminophenyl)-6,7-dimethoxy-THIQ HCl outperforms diclofenac sodium in edema suppression (3.3×) and thermal pain models . Its dimethylaminophenyl group may enhance CNS penetration, unlike the target compound’s sulfonyl group, which could favor peripheral activity.

σ Receptor Modulation

- RM273 and related benzamide derivatives exhibit nanomolar affinity for σ2R, enabling tumor imaging . The target compound’s sulfonyl group may mimic these effects, though its bulkiness could alter selectivity.

Antimicrobial Activity

- Compound 20b (6-methoxy-THIQ) shows exceptional anti-tuberculosis activity (MIC = 10 nM), while its dimethoxy analog (Compound 22b) is 100× less potent . This highlights the sensitivity of methoxy positioning.

Toxicity Profile

- N-Methyl-THIQ derivatives are neurotoxic due to MAO-mediated oxidation to isoquinolinium ions .

Biological Activity

2-(3-Fluorobenzenesulfonyl)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline is a complex organic compound belonging to the isoquinoline family. Its unique structure features a tetrahydroisoquinoline core with two methoxy groups and a sulfonyl group attached to a fluorobenzene moiety. This configuration contributes to its potential biological activities, particularly in medicinal chemistry and drug discovery.

The compound's molecular formula is C17H18FNO4S, with a molecular weight of 351.39 g/mol. The presence of the fluorinated sulfonamide group may enhance its pharmacological profile compared to other isoquinoline derivatives.

| Property | Value |

|---|---|

| Molecular Formula | C17H18FNO4S |

| Molecular Weight | 351.39 g/mol |

| IUPAC Name | This compound |

Biological Activity

Research indicates that this compound exhibits various biological activities:

- Antiviral Activity : The compound has demonstrated efficacy against several viruses, including influenza A and Coxsackie B4. In vitro assays have been conducted to determine its inhibitory activity, with IC50 values calculated to assess potency.

- Cell Culture Studies : Evaluations in cell-based assays using relevant cell lines infected with target viruses have shown promising results. The selectivity index (SI) values are determined to assess the specificity of the compound for viral targets.

- Mechanism of Action : The compound's mechanism of action involves interaction with specific molecular targets and pathways. It may inhibit certain enzymes by forming stable complexes that affect metabolic pathways.

Case Studies and Research Findings

Several studies highlight the biological activity of related compounds and their implications:

- Study on Isoquinoline Derivatives : A study explored various isoquinoline derivatives and their neuroprotective effects. The findings suggest that structural modifications can significantly influence biological activity.

- Vasorelaxant Effects : Research on conjugates of isoquinoline derivatives indicated positive inotropic and vasorelaxant effects in cardiac tissues. These findings provide insights into potential therapeutic applications for heart failure treatments.

Synthesis Methods

The synthesis of this compound can be achieved through several methods:

- Formation of Tetrahydroisoquinoline Core : This involves condensation reactions followed by cyclization.

- Introduction of Functional Groups : Methoxy and sulfonyl groups are introduced through nucleophilic substitution reactions.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.